molecular formula C20H29N3O6 B14368430 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid CAS No. 90139-74-5

3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid

Cat. No.: B14368430
CAS No.: 90139-74-5
M. Wt: 407.5 g/mol
InChI Key: RWPFCIPDLPLLLW-UHFFFAOYSA-N
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Description

3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple oxo groups, a phenyl ring, and a triazaoctadecan backbone, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted oxo compound with a triazaoctadecan derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions produce hydroxylated compounds .

Scientific Research Applications

3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and phenyl ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is unique due to its specific combination of oxo groups, phenyl ring, and triazaoctadecan backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

90139-74-5

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

4-[4-[4-(phenylmethoxycarbonylamino)butanoylamino]butanoylamino]butanoic acid

InChI

InChI=1S/C20H29N3O6/c24-17(22-13-6-11-19(26)27)9-4-12-21-18(25)10-5-14-23-20(28)29-15-16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2,(H,21,25)(H,22,24)(H,23,28)(H,26,27)

InChI Key

RWPFCIPDLPLLLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)O

Origin of Product

United States

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